molecular formula C19H18N2OS B2688844 N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681166-71-2

N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2688844
CAS No.: 681166-71-2
M. Wt: 322.43
InChI Key: YUIBNNYOIVQUQD-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

In terms of the mode of action, benzothiazole derivatives have been found to inhibit the target DprE1, which is crucial for the survival of M. tuberculosis . The interaction of these compounds with their target leads to an inhibition of the bacteria’s growth.

The biochemical pathways affected by these compounds are related to the survival and proliferation of M. tuberculosis. By inhibiting the target DprE1, these compounds disrupt the normal functioning of the bacteria, leading to its death .

The pharmacokinetics of benzothiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on the specific structure of the compound. These properties can significantly impact the bioavailability of the compound, which in turn affects its efficacy.

The result of the action of benzothiazole derivatives is the inhibition of M. tuberculosis growth, which can lead to the death of the bacteria .

Preparation Methods

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-12-6-9-16-17(10-12)23-19(20-16)21-18(22)15-8-7-13-4-2-3-5-14(13)11-15/h6-11H,2-5H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIBNNYOIVQUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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